N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171411-41-8
VCID: VC11966577
InChI: InChI=1S/C21H17N3O3S/c1-13-22-18-10-5-14(23-20(25)19-4-3-11-28-19)12-17(18)21(26)24(13)15-6-8-16(27-2)9-7-15/h3-12H,1-2H3,(H,23,25)
SMILES: CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N1C4=CC=C(C=C4)OC
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.4 g/mol

N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide

CAS No.: 1171411-41-8

Cat. No.: VC11966577

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide - 1171411-41-8

Specification

CAS No. 1171411-41-8
Molecular Formula C21H17N3O3S
Molecular Weight 391.4 g/mol
IUPAC Name N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C21H17N3O3S/c1-13-22-18-10-5-14(23-20(25)19-4-3-11-28-19)12-17(18)21(26)24(13)15-6-8-16(27-2)9-7-15/h3-12H,1-2H3,(H,23,25)
Standard InChI Key YKGPTIQFFPWPRB-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N1C4=CC=C(C=C4)OC
Canonical SMILES CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N1C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3,4-dihydroquinazolin-4-one scaffold substituted at position 3 with a 4-methoxyphenyl group, at position 2 with a methyl group, and at position 6 with a thiophene-2-carboxamide moiety . The planar quinazolinone ring system facilitates π-π interactions with biological targets, while the methoxy group enhances solubility and the thiophene moiety contributes to electronic diversity (Fig. 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₇N₃O₃S
Molecular Weight391.4 g/mol
IUPAC NameN-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-carboxamide
SMILESCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N1C4=CC=C(C=C4)OC
LogP (Predicted)3.2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous quinazoline derivatives reveal distinct signals for the methoxy proton (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and the carbonyl group (δ 165–170 ppm in ¹³C NMR) . Mass spectrometry of the parent ion (m/z 391.4) confirms the molecular formula, with fragmentation patterns indicating cleavage at the amide bond .

Computational Analysis

Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, suggesting moderate polarity conducive to membrane permeability . Molecular docking studies position the thiophene carboxamide within hydrophobic pockets of EGFR, forming hydrogen bonds with Lys745 and hydrophobic interactions with Leu788 .

Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Quinazolinone Formation: Condensation of 4-methoxyaniline with methyl anthranilate under acidic conditions yields 3-(4-methoxyphenyl)-2-methyl-3,4-dihydroquinazolin-4-one .

  • Nitration and Reduction: Selective nitration at position 6 followed by catalytic hydrogenation introduces the amine group .

  • Amide Coupling: Reaction of the amine with thiophene-2-carbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base affords the final product (Yield: 68%).

Table 2: Optimization of Amide Coupling

ConditionSolventBaseTemperatureYield (%)
StandardDCMDIPEA0°C → RT68
ModifiedTHFTEART52
Microwave-assistedDMFPyridine80°C74

Purification and Characterization

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity, as verified by high-performance liquid chromatography (HPLC). X-ray crystallography of a related analog confirms the planar quinazolinone ring and the anti-conformation of the thiophene moiety .

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays demonstrate potent inhibition of EGFR (IC₅₀ = 12 nM), surpassing erlotinib (IC₅₀ = 20 nM) in A549 lung cancer cells . Mechanism studies reveal:

  • EGFR Kinase Inhibition: Competitive binding at the ATP site, with a Kd of 8.3 nM .

  • Apoptosis Induction: Caspase-3 activation (2.5-fold increase) and PARP cleavage in MCF7 breast cancer cells.

  • Anti-Angiogenic Effects: 58% reduction in VEGF secretion in HUVEC cells at 10 μM .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Target ProteinReference
A549 (Lung)0.45EGFR
MCF7 (Breast)0.78Caspase-3
HCT116 (Colon)1.2VEGF

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic microsomal stability studies show t₁/₂ = 45 min, with primary metabolites arising from O-demethylation and sulfoxidation.

  • Excretion: 78% fecal excretion in rats over 72 hours .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames test up to 1 mg/plate .

  • Cardiotoxicity: No hERG inhibition at 10 μM (patch-clamp assay) .

Comparative Analysis with Related Quinazolines

Structural Analogues

  • Gefitinib: Lacks the thiophene moiety, resulting in lower EGFR affinity (Kd = 15 nM vs. 8.3 nM) .

  • EvitaChem EVT-2725841: A triazolopyrimidine with similar anticancer activity but higher logP (4.1 vs. 3.2).

Therapeutic Advantages

  • Selectivity: 30-fold selectivity for EGFR over HER2 .

  • Synergy with Chemotherapy: Combination with cisplatin reduces tumor volume in xenografts by 92% vs. 65% for monotherapy .

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